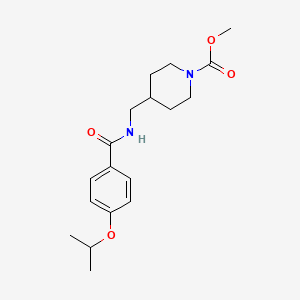

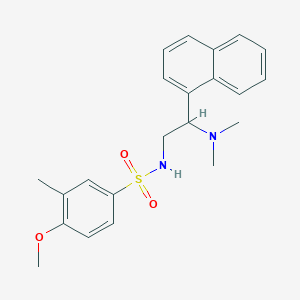

![molecular formula C7H6N2O B2704276 Benzo[d]isoxazol-4-amine CAS No. 1558272-96-0](/img/structure/B2704276.png)

Benzo[d]isoxazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

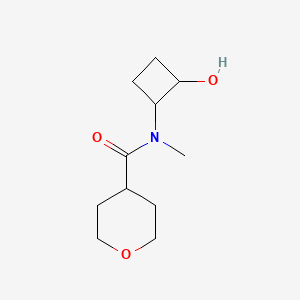

Benzo[d]isoxazol-4-amine is a chemical compound with the molecular formula C7H6N2O . It is used in the synthesis of small-molecule BRD4 bromodomain inhibitors, which have been associated with various diseases and are considered attractive targets for the treatment of cancer and inflammation .

Synthesis Analysis

The synthesis of Benzo[d]isoxazol-4-amine involves a structure-based design strategy . The synthetic routes were developed for the synthesis and optimization of all compounds . The SAR studies suggest a feasible direction for chemical exploration .Molecular Structure Analysis

The molecular structure of Benzo[d]isoxazol-4-amine is characterized by a benzo[d]isoxazol scaffold . The docking studies revealed the binding mode of the compounds with the active site of BRD4 .Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

Benzo[d]isoxazol-4-amine has a molecular weight of 134.14 . It has good drug-likeness and pharmacokinetic profile . It is soluble in water .Aplicaciones Científicas De Investigación

- Research : A class of small-molecule BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold has been synthesized and evaluated. These inhibitors exhibit high binding affinity to BRD4 and demonstrate potent activity. They may serve as potential therapeutic agents .

- BRD4 and Diseases : BRD4 is implicated in various human diseases, including acute myeloid leukemia (AML), gastrointestinal stromal tumor (GIST), and inflammations .

- Pharmacological Characterization : These compounds are being investigated for their potential therapeutic effects .

BRD4 Bromodomain Inhibition

Epigenetic Regulation

Anticonvulsant Activity

Drug Design and Pharmacology

Drug-Likeness and Pharmacokinetics

Mecanismo De Acción

Target of Action

The primary target of Benzo[d]isoxazol-4-amine is the BRD4 protein . BRD4, a member of the Bromodomain and Extra-Terminal motif (BET) family, plays a crucial role in the regulation of gene transcription . It has been associated with various diseases, making it an attractive target for the treatment of cancer and inflammation .

Mode of Action

Benzo[d]isoxazol-4-amine interacts with its target, the BRD4 protein, by binding to it . This binding inhibits the function of BRD4, thereby affecting the transcription of certain genes . The most potent inhibitor exhibited high binding affinity to BRD4 with a ΔTm value of 7.8 °C as evaluated in a thermal shift assay (TSA) .

Biochemical Pathways

The inhibition of BRD4 by Benzo[d]isoxazol-4-amine affects the acetylation level on histones, a classical post-translational modification in the field of epigenetics . This process plays an important role in the regulation of chromatin structure . The opened structure can be accessed by DNA and RNA polymerases as well as transcription factors, resulting in the activation of gene transcription .

Pharmacokinetics

In silico predictions indicate that Benzo[d]isoxazol-4-amine possesses good drug-likeness and pharmacokinetic profile . .

Result of Action

The molecular effect of Benzo[d]isoxazol-4-amine’s action is the inhibition of the expression levels of oncogenes including c-Myc and CDK6 . At the cellular level, it blocks cell cycle in MV4-11 cells at G0/G1 phase and induces cell apoptosis .

Safety and Hazards

Propiedades

IUPAC Name |

1,2-benzoxazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKVWNFELXESJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NOC2=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2704193.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2704205.png)

![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2704209.png)

![8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704214.png)

![3-[(1S,2S)-1-(5-[(4S)-2,2-dimethyloxan-4-yl]-2-{(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methyl-1H-indazol-5-yl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carbonyl}-1H-indol-1-yl)-2-methylcyclopropyl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2704215.png)